![molecular formula C21H19N3O4 B2668702 N-{[(benzyloxy)imino]methyl}-4-methoxy-2-phenoxynicotinamide CAS No. 478262-41-8](/img/structure/B2668702.png)
N-{[(benzyloxy)imino]methyl}-4-methoxy-2-phenoxynicotinamide
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Description
“N-{[(benzyloxy)imino]methyl}-4-methoxy-2-phenoxynicotinamide” is a chemical compound . It’s a part of the benzylic family, which are known for their susceptibility to oxidative degradation .
Synthesis Analysis
The synthesis of similar compounds has been reported via Schiff bases reduction route . The process involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been reported in the literature . The structure is often determined using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
Benzylic compounds are known for their susceptibility to oxidative degradation . They are also known for their enhanced reactivity in SN1, SN2, and E1 reactions due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported in the literature . These properties are often determined using various techniques such as melting point determination, density measurement, and conductivity measurement .Scientific Research Applications
Synthesis and Characterization
N-{[(benzyloxy)imino]methyl}-4-methoxy-2-phenoxynicotinamide belongs to a class of compounds known as Schiff bases, which are formed by the condensation of an aldehyde or ketone with a primary amine. The synthesis and characterization of such compounds have been extensively studied due to their diverse applications. For example, Schiff bases derived from vanillin and aniline compounds have been synthesized using various methods, including the stirrer method in water solvent, and characterized using techniques such as FTIR, GC-MS, and H-NMR to determine their structural and chemical properties (Kusumaningrum et al., 2021).
Biological Activities
Schiff bases and their derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and antioxidant properties. For instance, certain Schiff base compounds have shown chymotrypsin inhibitory activity and antibacterial effects against pathogens such as Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997). Moreover, derivatives of these compounds have demonstrated significant antioxidant activity, which is crucial in combating oxidative stress and may have implications in various diseases and disorders.
Applications in Material Science
In addition to biological activities, Schiff bases and their derivatives have found applications in material science, particularly in the synthesis of novel materials with potential optical and electronic properties. For example, fluoro-functionalized imine compounds have been synthesized and analyzed for their crystal structures and nonlinear optical (NLO) properties, indicating their potential in NLO applications (Ashfaq et al., 2022).
properties
IUPAC Name |
4-methoxy-2-phenoxy-N-[(E)-phenylmethoxyiminomethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-26-18-12-13-22-21(28-17-10-6-3-7-11-17)19(18)20(25)23-15-24-27-14-16-8-4-2-5-9-16/h2-13,15H,14H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNXDFDJFLUTRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)NC=NOCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)N/C=N/OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(benzyloxy)imino]methyl}-4-methoxy-2-phenoxynicotinamide |
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